molecular formula C12H8BrN3 B3271172 8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 54230-91-0

8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B3271172
CAS RN: 54230-91-0
M. Wt: 274.12 g/mol
InChI Key: TVHNHTMDQDNMPV-UHFFFAOYSA-N
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Description

8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of triazolopyridines and has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of 8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by regulating the activity of certain signaling pathways that are involved in inflammation and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammation. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is its potential as a therapeutic agent. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurological disorders. However, one of the limitations of this compound is its toxicity. It has been shown to have toxic effects on certain cell lines and may have adverse effects on normal cells.

Future Directions

There are several future directions for research on 8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine. One direction is to further explore its potential as an anti-cancer agent. This could involve studying its activity against different types of cancer cells and investigating its mechanism of action. Another direction is to explore its potential as an anti-inflammatory agent. This could involve studying its activity in animal models of inflammation and investigating its mechanism of action. Finally, there is potential for research on its use in treating neurological disorders such as Alzheimer's disease. This could involve studying its activity in animal models of the disease and investigating its mechanism of action.

Scientific Research Applications

8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has been studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

8-bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHNHTMDQDNMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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